Cas no 493-57-2 (Thionaphthenquinone)

Thionaphthenquinone structure
Thionaphthenquinone structure
Nome del prodotto:Thionaphthenquinone
Numero CAS:493-57-2
MF:C8H4O2S
MW:164.181160926819
CID:330826
PubChem ID:97303

Thionaphthenquinone Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[b]thiophene-2,3-dione
    • Thionaphthenquinone
    • 1-benzothiophene-2,3-dione
    • THIONAPHTHENQUINONE ,ORANGE SOLID
    • 1-benzothiophen-2,3-dione
    • 2,3-dihydrobenzo[b]thiophene-2,3-dione
    • 2,3-Thionaphthenequinone
    • Benzo(b)thiophene-2,3-dione
    • benzo[b]thiophene-2,3-quinone
    • Benzothiophene 2,3-dione
    • Thianaphthenequinone
    • Thioisatin
    • Thionaphthoquinone
    • Benzothiophene-2,3-dione
    • SY359404
    • Glyoxylic acid, (o-mercaptophenyl)-, .gamma.-(thio lactone)
    • 493-57-2
    • NSC 114478
    • Benzo[b]thiophene-2,3-dione, >=97% (GC)
    • FT-0675185
    • CHEMBL2204876
    • 2,3-Dioxo-2,3-dihydrothionaphthene
    • 2,3-Dihydrobenzo[b]thiophen-2,3-dione
    • 1-Benzothiophene-2,3-dione #
    • 2,3-dihydro-1-benzothiophene-2,3-dione
    • EN300-142629
    • SCHEMBL95004
    • NSC-114478
    • Z1198153623
    • 2,3-Dioxo-2,3-dihydrobenzo[b]thiophene
    • NSC114478
    • DTXSID80197760
    • MFCD00463402
    • F87623
    • Glyoxylic acid, .gamma.-(thio lactone)
    • Benzo[b]thiophen-2,3-dion
    • 2,3-dihydrothionaphthene
    • AKOS000279165
    • Thionaphthenequinone
    • Benzo(b)thiophen-2,3-dion
    • STK370073
    • DTXCID40120251
    • 2,3-Dioxo-2,3-dihydrobenzo(b)thiophene
    • AA-516/25012002
    • 2,3-Dihydrobenzo(b)thiophen-2,3-dione
    • DB-328880
    • MDL: MFCD00463402
    • Inchi: InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
    • Chiave InChI: MHESOLAAORBNPM-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C2C(=C1)C(=O)C(=O)S2

Proprietà calcolate

  • Massa esatta: 163.99300
  • Massa monoisotopica: 163.9932
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 212
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 59.4
  • XLogP3: 1.8

Proprietà sperimentali

  • Densità: 1.3633 (rough estimate)
  • Punto di fusione: 119-121°C
  • Punto di ebollizione: 261.64°C (rough estimate)
  • Punto di infiammabilità: 103°C
  • Indice di rifrazione: 1.5500 (estimate)
  • PSA: 59.44000
  • LogP: 1.50160
  • Pressione di vapore: Not available

Thionaphthenquinone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027132-1g
Thionaphthenquinone
493-57-2 95%
1g
¥1438 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1033624-250mg
Benzo[b]thiophene-2,3-dione
493-57-2 97%
250mg
¥355.00 2024-05-11
Chemenu
CM336726-100mg
Benzo[b]thiophene-2,3-dione
493-57-2 95%+
100mg
$181 2021-06-16
Chemenu
CM336726-1g
Benzo[b]thiophene-2,3-dione
493-57-2 95%+
1g
$524 2021-06-16
SHENG KE LU SI SHENG WU JI SHU
sc-220237-1 g
Thionaphthenquinone,
493-57-2
1g
¥2,256.00 2023-07-10
Ambeed
A532355-100mg
Benzo[b]thiophene-2,3-dione
493-57-2 95%
100mg
$44.0 2025-02-21
Enamine
EN300-142629-0.25g
2,3-dihydro-1-benzothiophene-2,3-dione
493-57-2 95%
0.25g
$83.0 2023-05-03
Enamine
EN300-142629-50mg
2,3-dihydro-1-benzothiophene-2,3-dione
493-57-2 95.0%
50mg
$36.0 2023-09-30
Enamine
EN300-142629-250mg
2,3-dihydro-1-benzothiophene-2,3-dione
493-57-2 95.0%
250mg
$83.0 2023-09-30
Enamine
EN300-142629-2500mg
2,3-dihydro-1-benzothiophene-2,3-dione
493-57-2 95.0%
2500mg
$446.0 2023-09-30
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